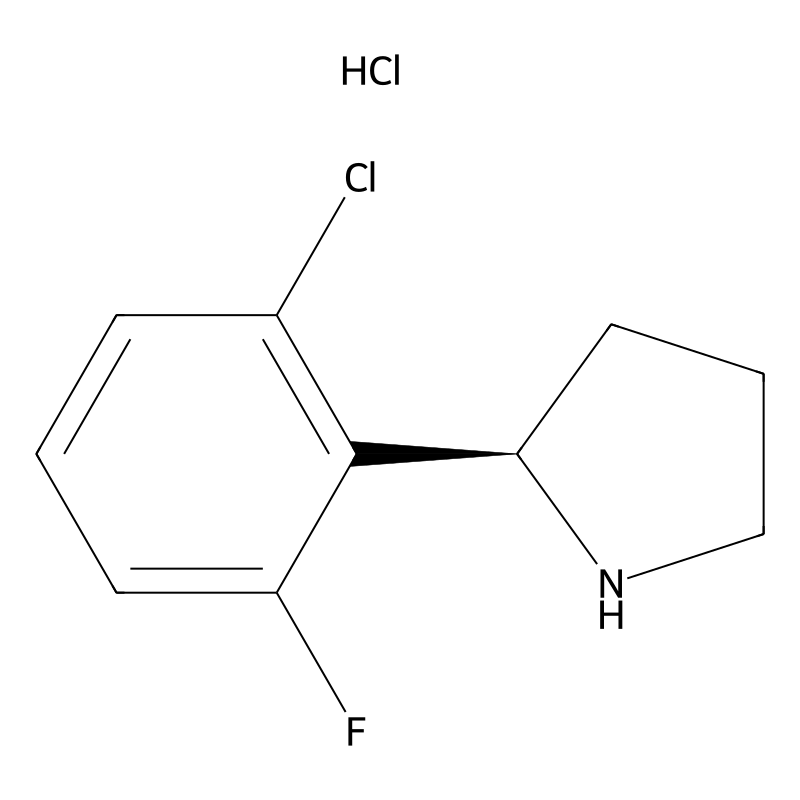

(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride is a chemical compound currently available from suppliers for research purposes only [, ]. While the specific research applications of this compound are not extensively documented, its structure suggests potential areas of investigation.

Potential Applications:

Medicinal Chemistry

The presence of a pyrrolidine ring and a chlorofluorophenyl group hints at possible applications in medicinal chemistry. Pyrrolidine rings are found in various bioactive molecules, and the chlorofluorophenyl group can influence a molecule's interaction with biological targets [, ]. Further research would be needed to determine if (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride possesses any medicinal properties.

Organic Synthesis

The compound could be a valuable intermediate in the synthesis of more complex molecules. The functional groups present could be useful for further chemical transformations depending on the desired final product [].

Current Limitations:

- Limited Information: Scientific literature regarding the specific properties and applications of (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride is scarce. Further research is required to understand its potential uses.

- Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines, using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to new derivatives. Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

These reactions are significant for synthesizing derivatives or exploring the compound's reactivity in medicinal chemistry.

(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride has shown potential biological activity that warrants further investigation. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The (R)-configuration is critical in determining the compound's binding affinity and selectivity, which may result in various biological effects including enzyme inhibition and receptor modulation .

Preliminary studies suggest that this compound may have applications in fields such as pharmacology and biochemistry, particularly in understanding enzyme kinetics and receptor-ligand interactions.

The synthesis of (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride can be achieved through several methods:

- N-Arylation of Pyrrolidines: One common synthetic route involves the coupling of pyrrolidine with 2-chloro-6-fluorobenzene in the presence of a palladium catalyst. This reaction typically requires a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures.

- Alternative Synthetic Strategies: Other methods may include variations on the N-arylation process or modifications to enhance yields and selectivity for the desired enantiomer .

These synthetic routes are crucial for producing the compound for research and pharmaceutical contexts.

(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride has several notable applications:

- Chemistry: It serves as a building block for synthesizing more complex molecules and developing new synthetic methodologies.

- Biology: The compound is useful in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

- Industry: It has potential applications in producing agrochemicals, pharmaceuticals, and other fine chemicals .

Interaction studies involving (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride focus on its pharmacological interactions with various biological targets. These studies are essential for assessing the compound's viability as a therapeutic agent. Research may explore its effects on different enzymes and receptors to understand better its potential therapeutic applications.

Several compounds share structural similarities with (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride | Similar halogenated phenyl group | Different position of fluorine affects reactivity |

| 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride | Benzyloxymethyl substitution | Enhanced lipophilicity due to benzyloxy group |

| 2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride | Methyl substitution on pyrrolidine | Potentially altered biological activity due to methyl |

The unique combination of structural elements in (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride—particularly the specific positioning of chlorine and fluorine atoms on the phenyl ring—distinguishes it from these similar compounds .

This detailed examination underscores the importance of (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride in both research and potential therapeutic applications, highlighting its unique properties and reactivity compared to related compounds.